molecular formula C16H13BrN2O2S B2755654 2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850781-89-4

2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2755654
CAS No.: 850781-89-4
M. Wt: 377.26
InChI Key: QGPNEZAJEAQWKK-FBMGVBCBSA-N
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Description

This compound is a benzamide derivative featuring a 2-bromo-substituted benzoyl group attached to a 6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold. The (2E) configuration indicates the geometry of the imine double bond within the benzothiazole ring. The dihydrobenzothiazole core introduces partial saturation, influencing both electronic and steric properties. The bromo and methoxy substituents modulate reactivity and intermolecular interactions, making this compound a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-19-13-8-7-10(21-2)9-14(13)22-16(19)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPNEZAJEAQWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Biological Activities

The applications of 2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are primarily centered around its antitumor , antimicrobial , and anti-inflammatory properties. Below are detailed insights into these applications:

Antitumor Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.
  • Case Studies :
    • A study demonstrated that derivatives of benzothiazole exhibit potent cytotoxicity against human breast and colon cancer cell lines, suggesting that the structural modifications in compounds like this compound can enhance antitumor efficacy .
    • Another research highlighted the synthesis of hybrid compounds based on benzothiazole that showed significant antitumor activity through in vitro assays .

Antimicrobial Activity

  • Broad Spectrum Efficacy : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Research Findings :
    • In vitro studies have indicated that benzothiazole derivatives possess strong antibacterial activity, making them potential candidates for developing new antibiotics .
    • The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

  • Clinical Relevance : The anti-inflammatory effects of benzothiazole derivatives have been explored in various models of inflammation.
  • Experimental Evidence :
    • Research has shown that compounds with similar structures can effectively reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures .
    • Studies involving animal models have demonstrated that these compounds can mitigate symptoms associated with inflammatory diseases.

Data Tables

Biological Activity Mechanism Cell Lines/Models Used Reference
AntitumorInduces apoptosis via caspase activationBreast cancer, Colon cancer
AntimicrobialDisrupts cell membranesVarious bacterial strains
Anti-inflammatoryReduces inflammation markersIn vitro and animal models

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents Molecular Weight (g/mol) Functional Group Key Structural Notes
Target Compound 2-Br, 6-OMe, 3-Me ~393.29 Benzamide Dihydrobenzothiazole, (2E) configuration
N-(6-Bromo-3-Ethyl-1,3-Benzothiazol-2-ylidene)-2,4-Dimethoxybenzamide 6-Br, 3-Et, 2,4-OMe 465.35 Benzamide Ethyl group enhances lipophilicity
4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]Benzene-sulfonamide 6-Me, 4-OMe, SO₂NH 334.40 Sulfonamide Strong N–H···N hydrogen bonds, π-π stacking
4-[Bis(Prop-2-Enyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)Benzamide 6-OMe, 3-Me, SO₂N(allyl)₂ 457.60 Sulfamoyl benzamide High complexity (C=8 rotatable bonds)

Key Observations :

  • Substituent Effects : Bromo (electron-withdrawing) and methoxy (electron-donating) groups influence electronic properties. Ethyl or allyl groups (e.g., ) enhance lipophilicity.
  • Functional Group Variations : Sulfonamides () exhibit stronger hydrogen bonding vs. benzamides due to the sulfonyl group’s polarity.
  • Crystal Packing : The target compound’s benzamide group may engage in N–H···N or C–H···O interactions, similar to sulfonamide analogs , but with distinct geometry due to the absence of a sulfonyl moiety.

Physicochemical Properties

Hydrogen Bonding and Crystal Packing
  • Target Compound : Predicted to form N–H···N hydrogen bonds (benzamide NH to benzothiazole N) and C–H···O interactions (methoxy O as acceptor), stabilizing crystal lattices. π-π stacking between aromatic rings is likely, as seen in sulfonamide analogs (distance ~3.95 Å in ).
  • Sulfonamide Analog : Exhibits R₂²(8) hydrogen-bonding motifs and π-π interactions (centroid distance: 3.954 Å), contributing to high thermal stability.
Solubility and Lipophilicity
  • Bromo and methoxy groups reduce aqueous solubility compared to polar sulfonamides. Ethyl/allyl substituents () further increase hydrophobicity.

Computational Studies

  • DFT Analysis : For related bromo- and chloro-benzamides (), hydrogen bonding and electrostatic interactions dominate stabilization. The target compound’s bromo substituent may enhance dipole moments, influencing reactivity.
  • Molecular Geometry : Programs like SHELX () and ORTEP () are critical for modeling anisotropic displacement parameters and hydrogen-bonding networks.

Biological Activity

2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound was synthesized through a reaction involving 6-methoxy-3,4-dihydro-2H-naphthalen-1-one and 2-bromonicotinaldehyde in the presence of a base. The resulting product underwent crystallization from methanol/water to yield distinct crystalline forms . The structure was characterized using various spectroscopic techniques, confirming the presence of the benzothiazole moiety and bromine substitution.

Anticonvulsant Activity

Research has shown that compounds similar to this compound exhibit anticonvulsant properties. A series of related benzothiazole derivatives were tested for their efficacy in seizure models, demonstrating significant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, these compounds did not exhibit neurotoxicity or liver toxicity, indicating a favorable safety profile .

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Compounds similar to this compound have shown promising results against human cancer cells, with IC50 values indicating effective growth inhibition. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives can be attributed to their structural components. The presence of the bromine atom and methoxy group significantly influences their pharmacological properties. The SAR studies suggest that modifications in the substituents on the benzothiazole ring can enhance or diminish biological activity .

Case Study 1: Anticonvulsant Evaluation

A study evaluated the anticonvulsant activity of a series of benzothiazole derivatives in animal models. The results indicated that compounds with similar structures to this compound exhibited significant protection against seizures without notable side effects .

Case Study 2: Cytotoxicity Assay

In another investigation, a panel of cancer cell lines was treated with various benzothiazole derivatives. The findings revealed that certain compounds led to a marked decrease in cell viability, suggesting potential therapeutic applications in oncology .

Q & A

Q. 1.1. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a benzothiazole core with a conjugated dihydro system (2,3-dihydro-1,3-benzothiazol-2-ylidene), a brominated benzamide group at the N-position, and a methoxy substituent at the 6-position. The (2E)-configuration ensures planarity of the benzothiazole-imine system, which enhances π-conjugation and may stabilize intermediates during reactions. The bromine atom acts as a directing group in electrophilic substitution reactions, while the methoxy group can participate in hydrogen bonding or steric interactions .

Q. 1.2. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step protocols:

Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.

Imine formation : Condensation of the benzothiazole intermediate with a brominated benzamide precursor using dehydrating agents (e.g., POCl₃ or DCC).

Regioselective functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or alkylation under controlled pH and temperature .
Key challenges include avoiding over-oxidation of the dihydrobenzothiazole ring and ensuring stereochemical purity of the (2E)-isomer .

Q. 1.3. How is the compound characterized to confirm its structure and purity?

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and imine geometry (e.g., downfield shifts for conjugated C=N bonds).
  • Mass spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak).
  • X-ray crystallography : For unambiguous confirmation of the (2E)-configuration and crystal packing effects .

Q. 1.4. What preliminary biological assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • Enzyme inhibition : Screening against kinases or proteases due to the benzothiazole scaffold’s affinity for ATP-binding pockets.
  • Solubility and stability : HPLC-based assays in physiological buffers to assess hydrolytic stability of the imine bond .

Advanced Research Questions

Q. 2.1. How can regioselectivity be controlled during the introduction of substituents on the benzothiazole ring?

Regioselectivity is influenced by:

  • Electronic effects : Bromine’s electron-withdrawing nature directs electrophiles to the 5-position of the benzothiazole.
  • Steric hindrance : The 3-methyl group blocks substitution at adjacent positions.
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the 4- or 7-positions .
    Example: Use of Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C yields 7-arylated derivatives with >90% selectivity .

Q. 2.2. What strategies mitigate contradictions in reported biological activity data for benzothiazole derivatives?

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and normalize data to control compounds (e.g., cisplatin).
  • Metabolic profiling : LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results.
  • Crystallographic studies : Resolve target-ligand interactions (e.g., with topoisomerase II) to clarify structure-activity relationships (SAR) .

Q. 2.3. How does the (2E)-configuration impact the compound’s photophysical properties?

The planar (2E)-isomer exhibits:

  • Red-shifted absorption : Extended conjugation increases λmax by ~30 nm compared to the (2Z)-isomer.
  • Fluorescence quenching : Bromine’s heavy atom effect enhances intersystem crossing, reducing quantum yield but enabling singlet oxygen generation for photodynamic therapy applications .

Q. 2.4. What computational methods are effective for predicting SAR in benzothiazole-based inhibitors?

  • Docking simulations : AutoDock Vina or Glide to model binding to targets like EGFR or PARP.
  • QSAR models : Use descriptors such as Hammett σ values for substituents on the benzamide group.
  • MD simulations : Assess imine bond stability in aqueous environments using AMBER or GROMACS .

Methodological Considerations

Q. 3.1. How to optimize reaction yields in large-scale synthesis?

  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the imine bond) and enhance reproducibility .

Q. 3.2. Addressing discrepancies in NMR data across studies

  • Deuteration effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variations.
  • Paramagnetic impurities : Chelate residual metal catalysts (e.g., with EDTA) to eliminate line broadening .

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